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molecular formula H6N2O B032927 Hydrazine-d4 monodeuterate CAS No. 102096-80-0

Hydrazine-d4 monodeuterate

Cat. No. B032927
M. Wt: 56.098 g/mol
InChI Key: IKDUDTNKRLTJSI-YIKVAAQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04599333

Procedure details

A mixture of 5.7 g of 1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol obtained in (a) above, 20 ml of hydrazine hydrate and 20 ml of ethanol was refluxed overnight with stirring. The solvent was removed under reduced pressure. A solution of the residue in 100 ml of benzene was extracted with 30 ml of 10% hydrochloric acid. The aqueous layer was made alkaline with 10% sodium hydroxide and extracted with chloroform, and the organic layer was dried over magnesium sulfate. The solvent was evaporated. To a solution of the residue in 20 ml of ethanol was added 57 ml of 1N hydrochloric acid, and the solvent was evaporated below 40° C. under reduced pressure. A solution of the residue in ethanol was stored at 0° C. overnight. Recrystallization of the product from methanol-ethanol gave 1.21 g of 1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-hydrazino-6-pyridazinyloxy)ethylamino]-2-propanol hydrochloride as pale yellow pillar-like crystals having a melting point of 204.6° to 205.7° C.
Quantity
20 mL
Type
solvent
Reaction Step One
Name
1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol
Quantity
5.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC(C)=CC=1[O:4]CC(O)C[NH:8][C:9]([CH3:20])([CH3:19])[CH2:10][O:11][C:12]1[N:17]=[N:16][C:15]([Cl:18])=[CH:14][CH:13]=1>C(O)C>[NH2:8][C:9]([CH3:20])([CH3:19])[CH2:10][O:11][C:12]1[N:17]=[N:16][C:15]([Cl:18])=[CH:14][CH:13]=1.[OH2:4].[NH2:16][NH2:17] |f:3.4|

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol
Quantity
5.7 g
Type
reactant
Smiles
ClC1=C(OCC(CNC(COC2=CC=C(N=N2)Cl)(C)C)O)C=C(C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(COC=1N=NC(=CC1)Cl)(C)C
Name
Type
product
Smiles
O.NN
Measurements
Type Value Analysis
AMOUNT: VOLUME 20 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04599333

Procedure details

A mixture of 5.7 g of 1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol obtained in (a) above, 20 ml of hydrazine hydrate and 20 ml of ethanol was refluxed overnight with stirring. The solvent was removed under reduced pressure. A solution of the residue in 100 ml of benzene was extracted with 30 ml of 10% hydrochloric acid. The aqueous layer was made alkaline with 10% sodium hydroxide and extracted with chloroform, and the organic layer was dried over magnesium sulfate. The solvent was evaporated. To a solution of the residue in 20 ml of ethanol was added 57 ml of 1N hydrochloric acid, and the solvent was evaporated below 40° C. under reduced pressure. A solution of the residue in ethanol was stored at 0° C. overnight. Recrystallization of the product from methanol-ethanol gave 1.21 g of 1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-hydrazino-6-pyridazinyloxy)ethylamino]-2-propanol hydrochloride as pale yellow pillar-like crystals having a melting point of 204.6° to 205.7° C.
Quantity
20 mL
Type
solvent
Reaction Step One
Name
1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol
Quantity
5.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC(C)=CC=1[O:4]CC(O)C[NH:8][C:9]([CH3:20])([CH3:19])[CH2:10][O:11][C:12]1[N:17]=[N:16][C:15]([Cl:18])=[CH:14][CH:13]=1>C(O)C>[NH2:8][C:9]([CH3:20])([CH3:19])[CH2:10][O:11][C:12]1[N:17]=[N:16][C:15]([Cl:18])=[CH:14][CH:13]=1.[OH2:4].[NH2:16][NH2:17] |f:3.4|

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol
Quantity
5.7 g
Type
reactant
Smiles
ClC1=C(OCC(CNC(COC2=CC=C(N=N2)Cl)(C)C)O)C=C(C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(COC=1N=NC(=CC1)Cl)(C)C
Name
Type
product
Smiles
O.NN
Measurements
Type Value Analysis
AMOUNT: VOLUME 20 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04599333

Procedure details

A mixture of 5.7 g of 1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol obtained in (a) above, 20 ml of hydrazine hydrate and 20 ml of ethanol was refluxed overnight with stirring. The solvent was removed under reduced pressure. A solution of the residue in 100 ml of benzene was extracted with 30 ml of 10% hydrochloric acid. The aqueous layer was made alkaline with 10% sodium hydroxide and extracted with chloroform, and the organic layer was dried over magnesium sulfate. The solvent was evaporated. To a solution of the residue in 20 ml of ethanol was added 57 ml of 1N hydrochloric acid, and the solvent was evaporated below 40° C. under reduced pressure. A solution of the residue in ethanol was stored at 0° C. overnight. Recrystallization of the product from methanol-ethanol gave 1.21 g of 1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-hydrazino-6-pyridazinyloxy)ethylamino]-2-propanol hydrochloride as pale yellow pillar-like crystals having a melting point of 204.6° to 205.7° C.
Quantity
20 mL
Type
solvent
Reaction Step One
Name
1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol
Quantity
5.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC(C)=CC=1[O:4]CC(O)C[NH:8][C:9]([CH3:20])([CH3:19])[CH2:10][O:11][C:12]1[N:17]=[N:16][C:15]([Cl:18])=[CH:14][CH:13]=1>C(O)C>[NH2:8][C:9]([CH3:20])([CH3:19])[CH2:10][O:11][C:12]1[N:17]=[N:16][C:15]([Cl:18])=[CH:14][CH:13]=1.[OH2:4].[NH2:16][NH2:17] |f:3.4|

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol
Quantity
5.7 g
Type
reactant
Smiles
ClC1=C(OCC(CNC(COC2=CC=C(N=N2)Cl)(C)C)O)C=C(C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(COC=1N=NC(=CC1)Cl)(C)C
Name
Type
product
Smiles
O.NN
Measurements
Type Value Analysis
AMOUNT: VOLUME 20 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04599333

Procedure details

A mixture of 5.7 g of 1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol obtained in (a) above, 20 ml of hydrazine hydrate and 20 ml of ethanol was refluxed overnight with stirring. The solvent was removed under reduced pressure. A solution of the residue in 100 ml of benzene was extracted with 30 ml of 10% hydrochloric acid. The aqueous layer was made alkaline with 10% sodium hydroxide and extracted with chloroform, and the organic layer was dried over magnesium sulfate. The solvent was evaporated. To a solution of the residue in 20 ml of ethanol was added 57 ml of 1N hydrochloric acid, and the solvent was evaporated below 40° C. under reduced pressure. A solution of the residue in ethanol was stored at 0° C. overnight. Recrystallization of the product from methanol-ethanol gave 1.21 g of 1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-hydrazino-6-pyridazinyloxy)ethylamino]-2-propanol hydrochloride as pale yellow pillar-like crystals having a melting point of 204.6° to 205.7° C.
Quantity
20 mL
Type
solvent
Reaction Step One
Name
1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol
Quantity
5.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC(C)=CC=1[O:4]CC(O)C[NH:8][C:9]([CH3:20])([CH3:19])[CH2:10][O:11][C:12]1[N:17]=[N:16][C:15]([Cl:18])=[CH:14][CH:13]=1>C(O)C>[NH2:8][C:9]([CH3:20])([CH3:19])[CH2:10][O:11][C:12]1[N:17]=[N:16][C:15]([Cl:18])=[CH:14][CH:13]=1.[OH2:4].[NH2:16][NH2:17] |f:3.4|

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol
Quantity
5.7 g
Type
reactant
Smiles
ClC1=C(OCC(CNC(COC2=CC=C(N=N2)Cl)(C)C)O)C=C(C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(COC=1N=NC(=CC1)Cl)(C)C
Name
Type
product
Smiles
O.NN
Measurements
Type Value Analysis
AMOUNT: VOLUME 20 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04599333

Procedure details

A mixture of 5.7 g of 1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol obtained in (a) above, 20 ml of hydrazine hydrate and 20 ml of ethanol was refluxed overnight with stirring. The solvent was removed under reduced pressure. A solution of the residue in 100 ml of benzene was extracted with 30 ml of 10% hydrochloric acid. The aqueous layer was made alkaline with 10% sodium hydroxide and extracted with chloroform, and the organic layer was dried over magnesium sulfate. The solvent was evaporated. To a solution of the residue in 20 ml of ethanol was added 57 ml of 1N hydrochloric acid, and the solvent was evaporated below 40° C. under reduced pressure. A solution of the residue in ethanol was stored at 0° C. overnight. Recrystallization of the product from methanol-ethanol gave 1.21 g of 1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-hydrazino-6-pyridazinyloxy)ethylamino]-2-propanol hydrochloride as pale yellow pillar-like crystals having a melting point of 204.6° to 205.7° C.
Quantity
20 mL
Type
solvent
Reaction Step One
Name
1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol
Quantity
5.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC(C)=CC=1[O:4]CC(O)C[NH:8][C:9]([CH3:20])([CH3:19])[CH2:10][O:11][C:12]1[N:17]=[N:16][C:15]([Cl:18])=[CH:14][CH:13]=1>C(O)C>[NH2:8][C:9]([CH3:20])([CH3:19])[CH2:10][O:11][C:12]1[N:17]=[N:16][C:15]([Cl:18])=[CH:14][CH:13]=1.[OH2:4].[NH2:16][NH2:17] |f:3.4|

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol
Quantity
5.7 g
Type
reactant
Smiles
ClC1=C(OCC(CNC(COC2=CC=C(N=N2)Cl)(C)C)O)C=C(C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(COC=1N=NC(=CC1)Cl)(C)C
Name
Type
product
Smiles
O.NN
Measurements
Type Value Analysis
AMOUNT: VOLUME 20 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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